molecular formula C12H12ClF6N B13683306 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride

3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride

Cat. No.: B13683306
M. Wt: 319.67 g/mol
InChI Key: VNLKKEBCDNIKQA-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a pyrrolidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group, making it a valuable entity in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride is unique due to its specific substitution pattern and the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in catalysis and organic synthesis, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H12ClF6N

Molecular Weight

319.67 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H11F6N.ClH/c13-11(14,15)9-3-8(7-1-2-19-6-7)4-10(5-9)12(16,17)18;/h3-5,7,19H,1-2,6H2;1H

InChI Key

VNLKKEBCDNIKQA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl

Origin of Product

United States

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